molecular formula C16H17ClO2S B14588485 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene CAS No. 61166-64-1

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene

Cat. No.: B14588485
CAS No.: 61166-64-1
M. Wt: 308.8 g/mol
InChI Key: OKVCTDPOICWNIS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring

Preparation Methods

The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with methyl iodide to form 4-chlorophenyl methyl ether. This intermediate is then subjected to a sulfoxidation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the propane-1-sulfinyl group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the sulfinyl group is reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxy compounds.

Scientific Research Applications

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene can be compared with other similar compounds, such as:

    4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfonyl)benzene: This compound contains a nitro group instead of a methyl group and a sulfonyl group instead of a sulfinyl group. It has different chemical reactivity and biological properties.

    4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene: Similar to the previous compound but with a sulfonyl group, it exhibits distinct chemical and biological characteristics.

    (Trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a chlorophenoxy group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

CAS No.

61166-64-1

Molecular Formula

C16H17ClO2S

Molecular Weight

308.8 g/mol

IUPAC Name

4-(4-chlorophenoxy)-1-methyl-2-propylsulfinylbenzene

InChI

InChI=1S/C16H17ClO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3

InChI Key

OKVCTDPOICWNIS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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